molecular formula C16H17FN2O3S B3007416 2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine CAS No. 1903476-00-5

2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Cat. No. B3007416
CAS RN: 1903476-00-5
M. Wt: 336.38
InChI Key: ZVOSSCAXZVXAEQ-UHFFFAOYSA-N
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Description

The compound 2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a complex molecule that likely exhibits a range of biological activities due to the presence of various functional groups such as sulfonyl, pyrrolidinyl, and pyridine moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as oxidative condensation-cyclization using elemental sulfur as an oxidant , and palladium-catalyzed cyanation/reduction sequences . For instance, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines and the preparation of a pharmaceutical intermediate involving a regioselective chlorination suggest that similar methodologies could potentially be applied to synthesize the compound of interest. Additionally, the sulfonylation of aminopyridines and the Diels-Alder reaction are relevant to the synthesis of sulfonyl-containing pyridine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3-diarylated imidazo[1,5-a]pyridines and unsymmetrical annulated 2,2’-bipyridine analogues , indicates that the compound of interest may also possess a complex structure with multiple aromatic systems. The presence of a sulfonyl group attached to a pyrrolidinyl moiety, as seen in the compound of interest, is likely to influence its three-dimensional conformation and potentially its reactivity.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the synthesis of cyclooxygenase-2 inhibitors where substituents on the central pyridine play a crucial role , and the use of ionic liquids as catalysts for tandem Knoevenagel–Michael reactions . These studies suggest that the compound of interest may also participate in similar reactions, given its structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as fluorescence emission and antibacterial activity , provide a basis for predicting the properties of the compound of interest. The presence of a fluorophenyl group may contribute to its potential activity as a cyclooxygenase inhibitor , while the sulfonyl group could impart solubility and reactivity characteristics relevant to its biological activity .

Scientific Research Applications

1. Role in Selective RORγt Inverse Agonists Discovery

A phenyl (3-phenylpyrrolidin-3-yl)sulfone series, which includes structures similar to 2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine, was studied as RORγt inverse agonists. This research, focused on the discovery of orally active, selective agonists, identified critical structural elements for high selectivity against various receptors, demonstrating significant in vitro and in vivo pharmacokinetic properties (Duan et al., 2019).

2. Understanding Polymorphism in Pharmaceuticals

Research on N-(6-methylpyridin-2-yl)mesitylenesulfonamide, a structurally similar compound, provided insights into the polymorphism of pharmaceutically active sulfapyridine derivatives. This study is crucial for understanding the solvent-dependent dimorphism and variations in molecular packing and hydrogen bonding, which are significant for pharmaceutical applications (Pan & Englert, 2013).

3. Application in High-Temperature Fuel Cells

A study involving novel poly(aryl ether sulfone) copolymers with biphenylpyridine and tetramethyl biphenyl moieties, related to the compound , showed potential applications in high-temperature fuel cells. These copolymers exhibited excellent film-forming properties, mechanical integrity, high thermal stability, and high oxidative stability, making them suitable for proton exchange membrane fuel cell (PEMFC) applications (Pefkianakis et al., 2005).

4. Development of Tunable Emission Materials

Research on cyclometalated iridium(III) complexes with ligands like 2-phenylpyridine and derivatives, closely related to the compound of interest, demonstrated the potential for tunable emission materials. Such materials can be used in light-emitting devices, showing variations in emission characteristics based on the ligand structure (Brown et al., 2017).

5. Exploring Anticancer Properties

A study explored the synthesis of compounds like 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, structurally related to the compound . The synthesized compounds were investigated for non-linear optical (NLO) properties and molecular docking analyses, revealing potential interactions that may contribute to anticancer activity (Jayarajan et al., 2019).

6. Metabolic Studies and Drug Development

The metabolism of LY654322, a compound containing a similar fluorophenylpyrrolidine structure, was studied, focusing on its rapid clearance and transformation into a unique diimidazopyridine metabolite. This research is significant for understanding the metabolic pathways and stability of related pharmaceutical compounds (Borel et al., 2011).

7. Bromodomain Ligand Discovery

Derivatives of 3-amino-2-methylpyridine, structurally similar to the compound of interest, were identified as ligands of the BAZ2B bromodomain. This discovery and the subsequent in crystallo validation highlight the potential applications in the field of epigenetics and drug discovery (Marchand et al., 2016).

properties

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-6-7-16(18-10-12)22-13-8-9-19(11-13)23(20,21)15-5-3-2-4-14(15)17/h2-7,10,13H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOSSCAXZVXAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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